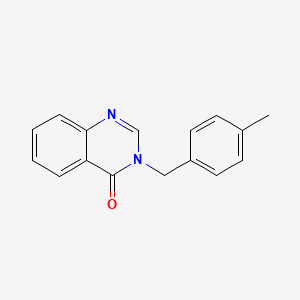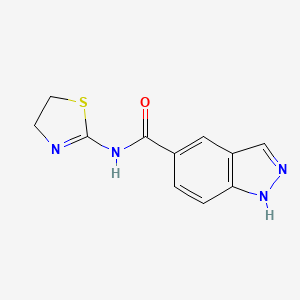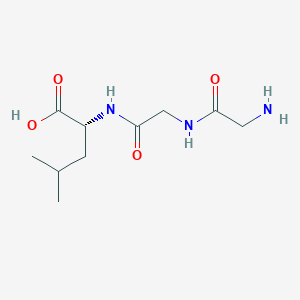
Gly-Gly-D-leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-D-leucine, commonly referred to as Gly-Gly-D-leu, is a tripeptide composed of two glycine residues followed by a D-leucine residue. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-D-leu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for peptide production. Additionally, advancements in green chemistry have led to the development of environmentally friendly methods for peptide synthesis, such as using water as a solvent instead of organic solvents .
化学反応の分析
Types of Reactions
Gly-Gly-D-leu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the side chains of the amino acids.
Substitution: The amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: Glycine and D-leucine.
Oxidation and Reduction: Modified peptides with altered side chains.
Substitution: New peptides with different amino acid sequences.
科学的研究の応用
Gly-Gly-D-leu has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
作用機序
The mechanism of action of Gly-Gly-D-leu depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, and other proteins, modulating various biological pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. Similarly, cell-penetrating peptides can facilitate the delivery of therapeutic molecules into cells by interacting with the cell membrane .
類似化合物との比較
Similar Compounds
Glycylglycyl-L-leucine: Similar to Gly-Gly-D-leu but contains L-leucine instead of D-leucine.
Glycylglycyl-L-alanine: Contains L-alanine instead of leucine.
Glycylglycyl-L-valine: Contains L-valine instead of leucine.
Uniqueness
This compound is unique due to the presence of D-leucine, which can confer different biological properties compared to its L-leucine counterpart. D-amino acids are less common in nature and can provide resistance to enzymatic degradation, making D-peptides more stable in biological systems .
特性
分子式 |
C10H19N3O4 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m1/s1 |
InChIキー |
XPJBQTCXPJNIFE-SSDOTTSWSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


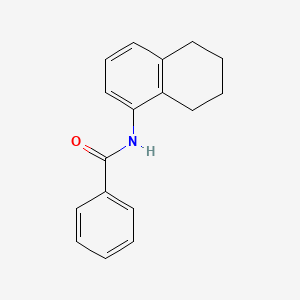
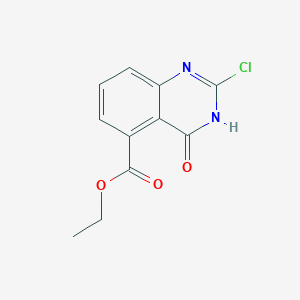
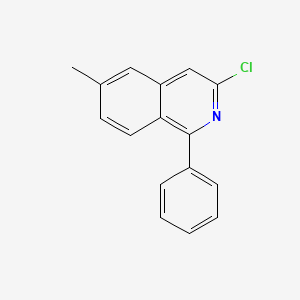


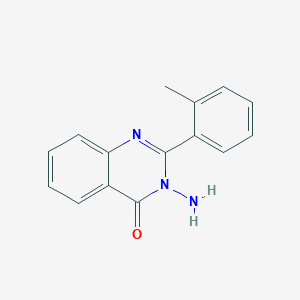


![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
